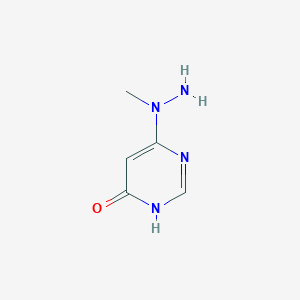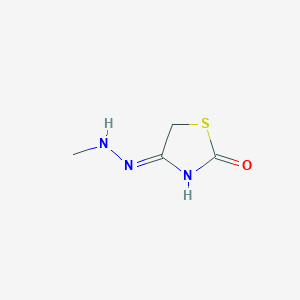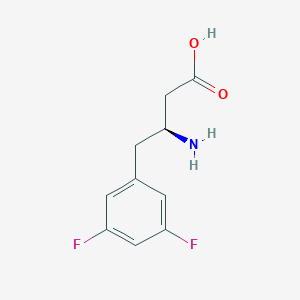
(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid is a chiral amino acid derivative with a unique structure that includes a difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorophenylacetic acid.
Amidation: The carboxylic acid group is converted to an amide using ammonia or an amine.
Reduction: The amide is reduced to the corresponding amine.
Chiral Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. For example, the use of chiral catalysts or enzymes can enhance the enantioselectivity of the synthesis.
化学反应分析
Types of Reactions
(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in asymmetric catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of (S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity, while the amino acid moiety facilitates its incorporation into biological systems. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3-Amino-4-phenylbutanoic acid: Lacks the difluorophenyl group, resulting in different chemical properties and biological activities.
3-Amino-4-(4-fluorophenyl)butanoic acid: Contains a single fluorine atom, which affects its reactivity and binding characteristics.
3-Amino-4-(3,5-dichlorophenyl)butanoic acid: Substitutes fluorine with chlorine, leading to variations in its chemical behavior and applications.
Uniqueness
(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly influences its electronic properties and reactivity. This makes it a valuable compound for designing novel drugs and materials with enhanced performance.
属性
分子式 |
C10H11F2NO2 |
|---|---|
分子量 |
215.20 g/mol |
IUPAC 名称 |
(3S)-3-amino-4-(3,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15/h1-2,4,9H,3,5,13H2,(H,14,15)/t9-/m0/s1 |
InChI 键 |
JUZLHHFRXMTMCJ-VIFPVBQESA-N |
手性 SMILES |
C1=C(C=C(C=C1F)F)C[C@@H](CC(=O)O)N |
规范 SMILES |
C1=C(C=C(C=C1F)F)CC(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


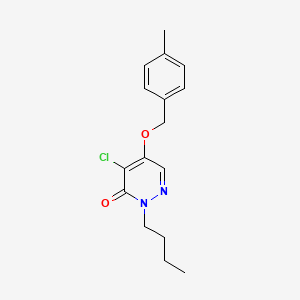
![2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13105366.png)
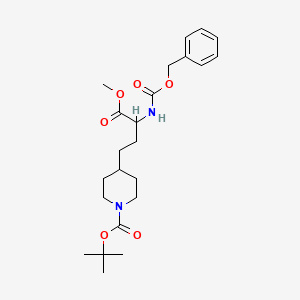
![5H-Thiopyrano[4,3-D]pyrimidine](/img/structure/B13105377.png)
![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)
![2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13105395.png)



![Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate](/img/structure/B13105411.png)
